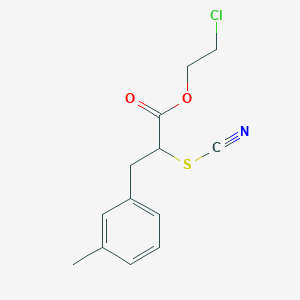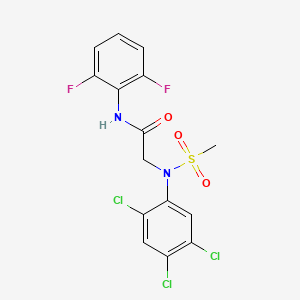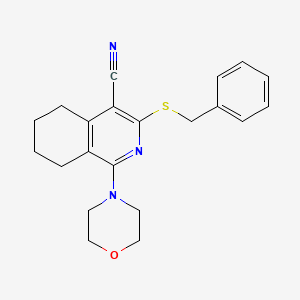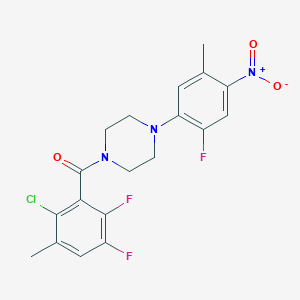
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate (CMTP) is a synthetic compound that has been used in various scientific research applications. It is a thiocyanate ester derivative of 2-chloroethyl ethyl sulfide, which is a chemical warfare agent. CMTP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate also inhibits the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis.
Biochemical and Physiological Effects:
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been shown to have both biochemical and physiological effects. Biochemically, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate inhibits the activity of acetylcholinesterase, as mentioned earlier. Physiologically, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate causes respiratory distress, convulsions, and ultimately death in animals. However, at lower doses, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been shown to have anticancer and insecticidal effects.
实验室实验的优点和局限性
One advantage of using 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate in lab experiments is its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, which could lead to the development of new cancer therapies. However, one limitation is its toxicity, which makes it difficult to work with. Special precautions must be taken when handling 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate to avoid exposure.
未来方向
There are several future directions for 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate research. One area of research could focus on optimizing the synthesis method to obtain higher yields of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate. Another area of research could focus on developing new cancer therapies based on the mechanism of action of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate. Additionally, research could focus on developing safer methods for handling 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate in the lab. Finally, research could focus on the potential use of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate as a decontaminant for surfaces contaminated with chemical warfare agents.
Conclusion:
In conclusion, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate (2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate) is a synthetic compound that has been used in various scientific research applications. Its mechanism of action involves the activation of the caspase pathway and inhibition of acetylcholinesterase. 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has both advantages and limitations for lab experiments, and there are several future directions for 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate research. Overall, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has the potential to be a valuable tool in the development of new cancer therapies and as a decontaminant for surfaces contaminated with chemical warfare agents.
合成方法
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate can be synthesized using different methods, including the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionitrile followed by reaction with thiocyanate ion. Another method involves the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionic acid followed by reaction with thionyl chloride and thiourea. These methods have been optimized to obtain high yields of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate.
科学研究应用
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate induces apoptosis in cancer cells by activating the caspase pathway. 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has also been studied for its potential use as an insecticide and as a chemical agent for the decontamination of surfaces contaminated with chemical warfare agents.
属性
IUPAC Name |
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-10-3-2-4-11(7-10)8-12(18-9-15)13(16)17-6-5-14/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDAIFSQFLEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OCCCl)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5122929.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5122930.png)
![6-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5122936.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5122949.png)

![17-(4-bromo-2-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122955.png)

![8-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5122969.png)
![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)
![11-(2,4-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5122995.png)


![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5123030.png)